molecular formula C19H17ClN2O4 B1209394 (S)-Quizalofop ethyl CAS No. 100646-52-4

(S)-Quizalofop ethyl

Cat. No.: B1209394
CAS No.: 100646-52-4
M. Wt: 372.8 g/mol
InChI Key: OSUHJPCHFDQAIT-LBPRGKRZSA-N
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Description

Ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a quinoxaline moiety, which is a bicyclic aromatic heterocycle containing nitrogen atoms. Quinoxaline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Quizalofop ethyl can be achieved through a multi-step process involving the formation of the quinoxaline ring followed by esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using environmentally benign solvents and catalysts. The use of water as a solvent in the synthesis of quinoxaline derivatives has been reported to be effective and environmentally friendly . This approach not only simplifies the purification process but also enhances the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which are known for their biological activities.

    Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, each with unique biological and chemical properties.

Scientific Research Applications

Ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Quizalofop ethyl involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can interact with DNA and proteins, leading to the inhibition of key biological processes. This interaction can result in antimicrobial and anticancer effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is unique due to its complex structure and the presence of the quinoxaline moiety. This structural feature imparts significant biological activity, distinguishing it from simpler esters like ethyl acetate and methyl butyrate. The presence of the chloroquinoxaline group enhances its potential as a therapeutic agent, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHJPCHFDQAIT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019556
Record name (S)-Quizalofop ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100646-52-4
Record name (S)-Quizalofop ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100646-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Quizalofop ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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